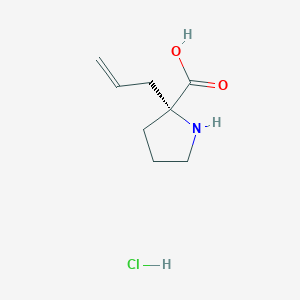
2-Amino-3-benzyloxy-5-bromopyrazine
Übersicht
Beschreibung
2-Amino-3-benzyloxy-5-bromopyrazine is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Luminescent Chromophores
2-Amino-3-benzoyl-5-bromopyrazine, a related compound, has been used in the synthesis of the pyrazine ring system found in the luminescent chromophore coelenterazine. This process involves transition metal-catalyzed Suzuki coupling to arylboronic acids (Jones, Keenan, & Hibbert, 1996).
2. Corrosion Inhibition
A study investigating the use of 2-amino-5-bromopyrazine (ABP) as a corrosion inhibitor found that it, along with other pyrazine derivatives, could act as effective corrosion inhibitors on steel surfaces. Theoretical investigations using density functional theory (DFT) and molecular dynamics (MD) simulation supported these findings, with ABP showing notable performance (Saha, Hens, Murmu, & Banerjee, 2016).
3. Synthesis of Heterocycles
2-Amino-5-bromopyrazine has been used in the synthesis of various heterocyclic compounds, including spiro heterocycles containing a triazine nucleus. These compounds exhibited some microbiological activity against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).
4. Synthesis of Aminopyrazoles and Aminothiazoles
The compound has been utilized in the flexible synthesis of aminopyrazoles and aminothiazoles, which are key intermediates in medicinal chemistry and drug discovery projects (Havel et al., 2018).
5. Nucleoside Analogs Synthesis
2-Amino-5-bromopyrazine has been involved in the preparation of nucleoside analogs, particularly in the synthesis of benzylthio-substituted pyrazines, which have potential applications in medicinal chemistry (Tuntiwachwuttikul, Bardos, & Bobek, 1991).
Wirkmechanismus
Mode of Action
2-Amino-3-benzyloxy-5-bromopyrazine is used without prior protection of the amino group in a palladium-catalyzed cross-coupling with pyridylboronic acids leading to pyrazinylpyridines . This suggests that the compound may interact with its targets through a mechanism involving cross-coupling reactions.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its lipophilicity (Log Po/w) is predicted to be 2.31 (iLOGP), which could influence its distribution within the body .
Eigenschaften
IUPAC Name |
5-bromo-3-phenylmethoxypyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVIPEDIQULQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444488 | |
| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187973-44-0 | |
| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














